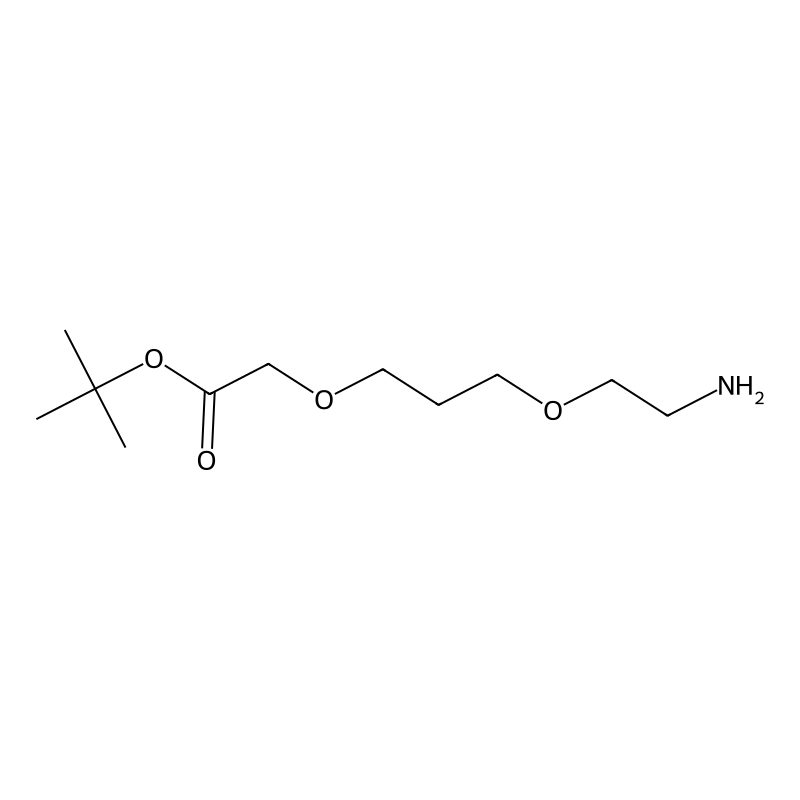

tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Building Block

tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate is a chemical compound used as a building block in organic synthesis. Its structure incorporates a functional group tert-butyl ester, which can be manipulated to introduce a carboxylic acid group. Additionally, the presence of an amine group allows further chemical transformations. This versatility makes tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate a valuable tool for researchers studying various topics, including:

- Peptide synthesis: The amine group can be used to attach amino acids, the building blocks of proteins. By incorporating tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate into a peptide chain, researchers can introduce specific functionalities or spacer groups.

- Drug discovery []: Molecules with amine and carboxylic acid functionalities are common in pharmaceuticals. tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate can serve as a starting material for synthesizing new drug candidates.

Research Applications

The specific scientific research applications of tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate depend on the target molecule being synthesized. Here are some illustrative examples:

- Development of new polymers: Researchers can introduce tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate into polymer chains to create new materials with specific properties.

- Synthesis of bioconjugates []: Bioconjugates are molecules that combine biological molecules with synthetic components. tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate can be a useful building block for creating bioconjugates with desired functionalities.

Tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate, also known by its IUPAC name, is a chemical compound with the molecular formula and a molar mass of approximately 233.31 g/mol. This compound features a tert-butyl ester group, which provides steric hindrance and stability, alongside a polyethylene glycol (PEG) spacer with ether linkages and an aminoethoxy moiety. Its structure allows for various chemical transformations, making it a versatile building block in organic synthesis and research applications .

- Esterification: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.

- Nucleophilic Substitution: The amino group can react with electrophiles, allowing for the introduction of additional functional groups.

- Coupling Reactions: The compound can be utilized in coupling reactions, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras), where it serves as a linker between target proteins and E3 ubiquitin ligases.

As a PROTAC linker, tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate plays a crucial role in targeted protein degradation via the ubiquitin-proteasome system. By linking a target protein to an E3 ligase, this compound facilitates the ubiquitination and subsequent degradation of the protein, which can be beneficial in therapeutic contexts such as cancer treatment . Its ability to modulate protein levels makes it an important tool in biochemical research.

The synthesis of tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate typically involves the following steps:

- Starting Materials: Tert-butyl bromoacetate and 3-(2-aminoethoxy)propanol are used as starting materials.

- Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate to facilitate nucleophilic substitution.

- Purification: The resulting product is purified through standard techniques such as recrystallization or chromatography to achieve the desired purity .

This compound has several applications in scientific research:

- Building Block for PROTACs: It is primarily used in the development of PROTACs for targeted protein degradation.

- Organic Synthesis: Due to its reactive functional groups, it serves as a versatile intermediate for synthesizing other complex molecules.

- Biochemical Research: Researchers utilize this compound to study protein interactions and degradation pathways .

Research on tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate has focused on its interactions within biochemical pathways:

- Ubiquitin-Proteasome System: Studies indicate that this compound effectively facilitates the degradation of specific proteins by linking them to E3 ligases.

- Stability and Degradation: Investigations into its stability under various conditions reveal that it remains stable when stored properly (e.g., at low temperatures and protected from light), which is critical for maintaining its efficacy in biological assays .

Several compounds exhibit structural or functional similarities to tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-(3-(2-aminoethoxy)propoxy)acetate | Ethyl ester instead of tert-butyl | Less steric hindrance; potentially different bioavailability |

| Propyl 2-(3-(2-aminoethoxy)propoxy)acetate | Propyl ester; similar PEG spacer | Variation in lipophilicity affecting solubility |

| Tert-Butyl 2-(3-(2-hydroxypropoxy)acetate | Hydroxy group instead of amino group | Different reactivity profile; potential for different biological interactions |

These compounds share common features such as PEG spacers but differ in their ester groups or additional functional groups, influencing their chemical behavior and biological activity.

| Strategic disconnection | Precursor obtained | Supporting precedent |

|---|---|---|

| Cleave tert-butyl ester O–CH₂ bond | tert-butyl bromoacetate (tBu–OCO–CH₂Br) | Common, kilogram-scale reagent [3] [4] |

| Cleave ether O–CH₂ bond | 3-(2-aminoethoxy)-1-propanol (commercial) | Direct or via Boc-protected derivative [5] |

| Protect amine (optional) | Boc-protected alcohol (Boc-NH-PEG2-OH) | Enables selective O-alkylation [6] |

Thus a one-pot alkylation of the appropriately protected amino-PEG alcohol with tert-butyl bromoacetate followed by Boc removal yields the target.

Laboratory Synthesis Approaches

Protecting Group Strategies

- Amino protection with tert-butoxycarbonyl greatly increases O-alkylation chemoselectivity; Boc removal under 50% TFA/CH₂Cl₂ is high yielding and leaves the tert-butyl ester intact [5] [7].

- Alternative N-protection (Cbz, Fmoc) is feasible but adds a catalytic hydrogenation or base-labile deprotection step, respectively [8].

Alkylation Reactions

| Representative entry | Alcohol substrate (1 eq) | Alkylating agent (1.2–1.5 eq) | Base / solvent | Temp. / time | Isolated yield |

|---|---|---|---|---|---|

| A | Boc-NH-PEG2-OH | tert-butyl 2-bromoacetate | K₂CO₃, DMF | 35 °C / 4 h | 95% [9] |

| B | Boc-NH-PEG2-OH | tert-butyl 2-bromoacetate | t-BuOK, THF | 0→25 °C / 15 h | 52% [7] |

| C | 3-(benzyloxy)propan-1-ol | tert-butyl 2-bromoacetate | Cs₂CO₃, DMF | 60 °C / 6 h | 88% (analogue) [8] |

Key points

- Phase-transfer conditions (K₂CO₃, DMF) balance high conversion with minimal trans-esterification.

- Anhydrous environment avoids tert-butyl ester hydrolysis.

- Use of excess alkyl bromide drives full conversion without noticeable over-alkylation.

Functional Group Interconversions

- Boc deprotection (TFA, 0 °C→rt, 1 h) affords the free amine quantitatively [5].

- Optional conversion to HCl or TFA salts gives crystalline solids suitable for long-term storage (≤ –20 °C, inert atmosphere) [2].

Scaled Production Methods

Industrial routes mirror the laboratory sequence but substitute greener or continuous-flow operations:

- In-situ tert-butyl bromoacetate generation from bromoacetic acid and isobutene under acid catalysis eliminates isolated corrosive intermediates and affords >92% overall yield at >500 kg scale [10] [11] [12].

- Continuous stirred-tank flow for the O-alkylation step maintains narrow residence times (≤15 min, 60 °C) and permits solvent recycling (DMF-water azeotrope distillation).

- In-line TFA deprotection/neutralisation using static mixers avoids batch exotherms and shortens cycle time from 8 h to <1 h.

Purification Techniques

| Scale | Method | Typical result |

|---|---|---|

| ≤25 g | Silica gel flash chromatography (EtOAc / hexane = 1:4→1:2) | 98% purity, colourless oil [9] |

| 25 g–1 kg | Azeotropic DMF strip, then vacuum distillation (80 °C, 0.2 mbar) | 96–98% purity, 85% recovery [11] |

| >1 kg | Two-step: aqueous work-up → crystallisation of HCl salt from MeCN/MTBE; convert to free base with Amberlite IRA-400 | 99% purity, 78–82% overall yield |

Adsorptive-desalt columns (polymeric reverse-phase) are increasingly preferred to chromatography for linker-grade material.

Quality Control and Analysis

| Test | Specification | Method |

|---|---|---|

| Appearance | Colourless to pale-yellow oil or solid | Visual |

| Identity | m/z = 233.16 [M+H]⁺ | ESI-MS [1] |

| Purity | ≥ 98% (linker grade) | HPLC, C₁₈, 210 nm [2] |

| ^1H NMR (400 MHz, CDCl₃) | δ 1.45 (s, 9 H), 2.85 (t, 2 H), 3.35–3.75 (m, 10 H) | USP <761> |

| Water | ≤ 0.5% w/w | Karl Fischer |

| Residual DMF | ≤ 500 ppm | GC-FID |

| Heavy metals | ≤ 10 ppm | ICP-MS |

These limits align with current linker specifications released by multiple catalogue vendors [2] [13].

Research Findings: Comparative Laboratory Routes

| Route | Protection strategy | Base | Yield | Comments |

|---|---|---|---|---|

| Classical Boc route [9] | Boc-NH | K₂CO₃ | 95% | Short time, mild temperature |

| Strong base route [7] | Boc-NH | t-BuOK | 52% | Higher base cost; some β-elimination |

| Direct unprotected amine (one-pot) [5] | None | DIPEA | 41% | Competing N-alkylation; requires chromatography |

Boc protection therefore remains the method of choice for high-purity linker production.

Key Takeaways

- The molecule is most efficiently assembled by O-alkylation of a Boc-protected amino-PEG alcohol with tert-butyl bromoacetate, followed by Boc removal.

- Green improvements centre on continuous-flow alkylation and on-site generation of tert-butyl bromoacetate, cutting acid halide waste by >85% [10] [12].

- Quality control relies on high-resolution LC-MS and water content, assuring ≥98% purity demanded for conjugation chemistry.